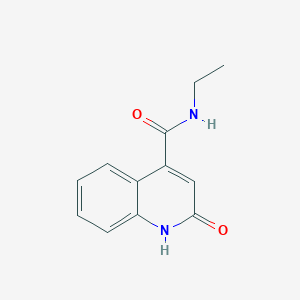
N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is commonly referred to as CPP-115 and has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to an increase in the levels of GABA, which is an important neurotransmitter that regulates neuronal activity in the brain.
Mecanismo De Acción
CPP-115 acts as a potent inhibitor of the enzyme N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide aminotransferase. This enzyme is responsible for the breakdown of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the brain. Inhibition of this enzyme leads to an increase in the levels of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, which is an important neurotransmitter that regulates neuronal activity in the brain. This increase in N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide levels leads to a decrease in neuronal activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the brain, which can have a calming effect on the brain. CPP-115 has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide aminotransferase, which makes it an ideal tool for studying the role of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the brain. CPP-115 is also stable and can be easily synthesized in the lab. However, one limitation of CPP-115 is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CPP-115. One area of research is the potential use of CPP-115 in the treatment of addiction to drugs such as cocaine and alcohol. Another area of research is the potential use of CPP-115 in the treatment of anxiety and depression. Additionally, there is ongoing research into the mechanism of action of CPP-115 and its effects on the brain.
Métodos De Síntesis
The synthesis of CPP-115 involves the reaction of 4-chlorobenzoyl chloride with cyclopropylamine to form N-(4-chlorophenyl)-cyclopropylcarboxamide. This intermediate is then treated with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 4-hydroxypyrrolidine to form CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has also been studied for its potential use in the treatment of addiction to drugs such as cocaine and alcohol.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-1-3-11(4-2-10)16-14(19)9-7-13(18)17(8-9)12-5-6-12/h1-4,9,12H,5-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBNHNQOTLUJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)
![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
